

Application Notes and Protocols for PF-06282999 Oral Gavage Formulation

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Compound of Interest		
Compound Name:	PF-06282999	
Cat. No.:	B609969	Get Quote

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Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme implicated in various inflammatory and cardiovascular diseases, making **PF-06282999** a valuable tool for preclinical research in these areas.[1][2] These application notes provide detailed protocols for the preparation and administration of an oral gavage formulation of **PF-06282999** for use in preclinical animal models, along with relevant pharmacokinetic data to guide study design.

Data Presentation Preclinical Pharmacokinetics of PF-06282999

The following tables summarize key pharmacokinetic parameters of **PF-06282999** in various preclinical species following oral administration.



Species	Dose (mg/kg)	Tmax (h)	Oral Bioavaila bility (%)	CLp (mL/min/k g)	t1/2 (h)	Vdss (L/kg)
Mouse	3-5	0.78	100	10.1	0.75	0.5
Rat	3-5	1.70	86	41.8	3.3	2.1
Dog	3-5	~1.0	75	3.39	~2.0	0.8
Monkey	3-5	~1.2	76	10.3	~1.5	1.2

Data

compiled

from

multiple

sources.[3]

[4][5]

Blood to Plasma Ratio

The blood to plasma ratio of **PF-06282999** is close to unity across species, suggesting equal distribution between plasma and red blood cells.[4][5]

Species	Blood/Plasma Ratio		
Mouse	1.1		
Rat	1.1		
Dog	0.91		
Monkey	1.2		
Human	0.94		
Data from multiple sources.[4][5]			

Experimental Protocols



Protocol 1: Preparation of PF-06282999 Oral Gavage Suspension for Murine Studies

This protocol is based on a formulation reported for in vivo studies in mice.[6]

Materials:

- PF-06282999 powder
- Hydroxymethylcellulose
- Hypromellose acetate succinate (HPMCAS)
- Tris Base
- Deionized water
- 1N HCl or 1N NaOH for pH adjustment
- Magnetic stirrer and stir bar
- pH meter
- Analytical balance
- Volumetric flasks and graduated cylinders

Procedure:

- Prepare 40 mM Tris Base Buffer (pH 10.5):
 - Dissolve the required amount of Tris Base in deionized water to achieve a 40 mM concentration.
 - Adjust the pH to 10.5 using 1N HCl.
 - Bring the final volume to the desired amount with deionized water.
- Prepare 1% Hydroxymethylcellulose Solution:



- In a beaker, heat a portion of the 40 mM Tris Base buffer to approximately 60-70°C.
- Slowly add the hydroxymethylcellulose powder while stirring vigorously to prevent clumping.
- Once dispersed, remove from heat and add the remaining volume of cold buffer.
- Continue stirring until a clear, uniform solution is formed.
- Prepare 1% Hypromellose Acetate Succinate (HPMCAS) Solution:
 - Follow the same procedure as for the hydroxymethylcellulose solution, using HPMCAS powder.
- Prepare the Final Formulation (1:1 mixture):
 - In a clean container, mix equal volumes of the 1% hydroxymethylcellulose solution and the 1% HPMCAS solution.
 - Stir thoroughly to ensure a homogenous mixture. This is the vehicle.
- Prepare the PF-06282999 Suspension:
 - Weigh the required amount of PF-06282999 powder to achieve the desired final concentration (e.g., 0.5 mg/mL or 1.5 mg/mL).[6]
 - Levigate the PF-06282999 powder with a small amount of the vehicle to form a smooth paste.
 - Gradually add the remaining vehicle to the paste while stirring continuously.
 - Continue stirring for at least 30 minutes to ensure a uniform suspension.
- Final QC:
 - Visually inspect the suspension for any large aggregates.
 - If necessary, briefly sonicate to improve homogeneity.



• Store the suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: In Vivo Administration of PF-06282999 via Oral Gavage in Mice

This protocol describes the administration of the prepared **PF-06282999** suspension to mice.

Materials:

- Prepared PF-06282999 suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches for adult mice)
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh each mouse accurately to determine the correct dosing volume.
 - The dosing volume is typically 10 mL/kg.[6]
- Dose Preparation:
 - Thoroughly mix the PF-06282999 suspension by vortexing or inverting the container multiple times to ensure homogeneity.
 - Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
- Administration:
 - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.



- Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
- Once the needle is in the stomach, slowly administer the suspension.
- · Gently withdraw the needle.
- Post-Administration Monitoring:
 - Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing.
 - Return the animal to its cage and monitor according to the experimental protocol.

Protocol 3: Ex Vivo Myeloperoxidase Activity Assay

This protocol outlines a general method to assess MPO activity in plasma samples from treated animals.

Materials:

- Heparinized plasma samples
- · Anti-MPO antibody coated plates
- · Amplex Red reagent
- Hydrogen peroxide (H2O2)
- Assay buffer
- Plate reader

Procedure:

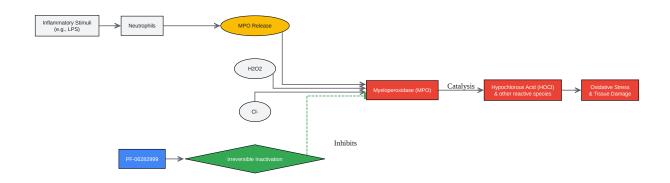
Sample Preparation:



- Collect blood samples into heparinized tubes at specified time points post-dosing.
- Centrifuge the blood to separate the plasma.
- MPO Capture:
 - Add plasma samples to the anti-MPO antibody coated plate.
 - Incubate to allow the capture of MPO from the plasma.
 - Wash the plate to remove unbound plasma components.
- Activity Measurement:
 - Add an assay media containing Amplex Red and H2O2 to each well.
 - The residual MPO activity will catalyze the conversion of Amplex Red to the fluorescent product, resorufin.
 - Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the MPO activity relative to vehicle-treated control animals.

Visualizations Signaling Pathway and Mechanism of Action



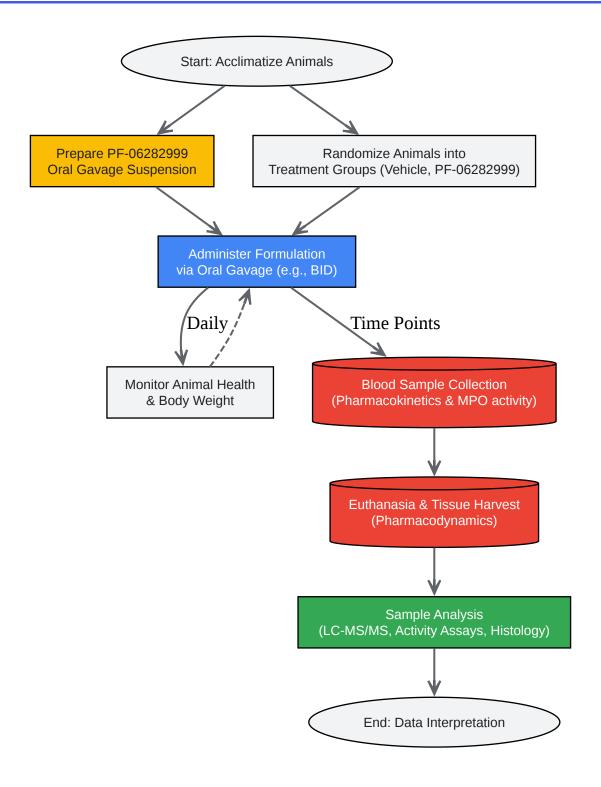


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Caption: Mechanism of MPO inhibition by PF-06282999.

Experimental Workflow for In Vivo Oral Gavage Study





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Caption: General workflow for a preclinical oral gavage study.



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